
2-(2-Bromophenyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione
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Overview
Description
2-(2-Bromophenyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione is an organic compound that features a brominated phenyl group attached to a hexahydroisoindole-1,3-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione typically involves the reaction of 2-bromobenzaldehyde with cyclohexane-1,3-dione under acidic conditions. The reaction proceeds through a series of steps including condensation, cyclization, and bromination to yield the desired product. The reaction conditions often require a solvent such as ethanol or acetic acid and a catalyst like p-toluenesulfonic acid to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and concentration of reactants can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromophenyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione undergoes various types of chemical reactions including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
2-(2-Bromophenyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-(2-Bromophenyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The brominated phenyl group can participate in various binding interactions with enzymes or receptors, modulating their activity. The hexahydroisoindole-1,3-dione structure can also influence the compound’s overall reactivity and stability, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromophenylboronic acid
- 2-Bromophenylacetic acid
- 2-Bromophenylpyrrolidine
Uniqueness
2-(2-Bromophenyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione is unique due to its specific combination of a brominated phenyl group and a hexahydroisoindole-1,3-dione structure This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds
Properties
IUPAC Name |
2-(2-bromophenyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO2/c15-11-7-3-4-8-12(11)16-13(17)9-5-1-2-6-10(9)14(16)18/h3-4,7-10H,1-2,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUQQDXGXJDEVNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C2=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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